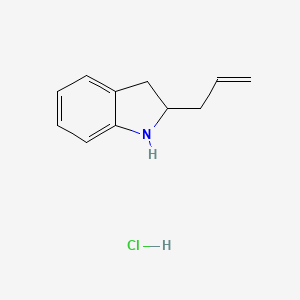
2-Allyl-2,3-dihydro-1H-indole hydrochloride
Vue d'ensemble
Description
2-Allyl-2,3-dihydro-1H-indole hydrochloride is a biochemical used for proteomics research . It belongs to the class of indole alkaloids . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular formula of this compound is C11H13N•HCl, and its molecular weight is 195.69 . The structure of the related compound, 1H-Indole, 2,3-dihydro-, is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Synthetic and Chemical Applications
Indole and its derivatives have been the focal point of organic synthesis research due to their complex structure and significant biological activity. The synthesis of indole cores, including derivatives like 2-Allyl-2,3-dihydro-1H-indole hydrochloride, is crucial for the development of new pharmaceuticals and materials. Techniques such as the Pictet-Spengler reaction have been utilized for constructing tetrahydro-β-carboline scaffolds, a common structural motif in indole-based alkaloids, showcasing the synthetic versatility of indole derivatives (Rao et al., 2017).
Pharmacological Research
Indole derivatives exhibit a wide array of pharmacological activities, making them subjects of intense research for therapeutic applications. Notably, they have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. For instance, indole-3-carbinol (I3C) and its derivatives have shown protective effects against chronic liver diseases, highlighting the therapeutic potential of indole compounds in hepatic protection (Wang et al., 2016). Moreover, the structural diversity of indole alkaloids derived from plants has been associated with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral effects (Omar et al., 2021).
Biological and Antimicrobial Activities
The antimicrobial potential of indole derivatives has been a significant area of investigation. Research efforts have focused on synthesizing indole derivatives to evaluate their antimicrobial properties, aiming to develop efficient antimicrobial drugs (Kaur et al., 2019). This aligns with the broader trend of exploring heterocyclic compounds, like indoles, for novel drug discovery, particularly in combating resistant microbial strains.
Orientations Futures
Mécanisme D'action
Target of Action
2-Allyl-2,3-dihydro-1H-indole hydrochloride is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities .
Propriétés
IUPAC Name |
2-prop-2-enyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-5-10-8-9-6-3-4-7-11(9)12-10;/h2-4,6-7,10,12H,1,5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFINZTVARBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



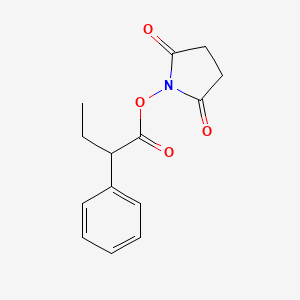

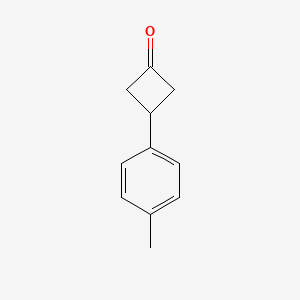
![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)
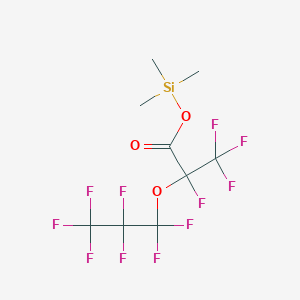

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
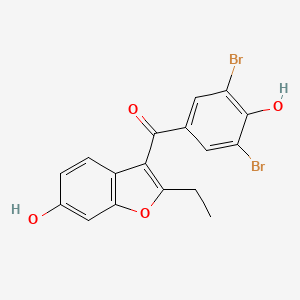

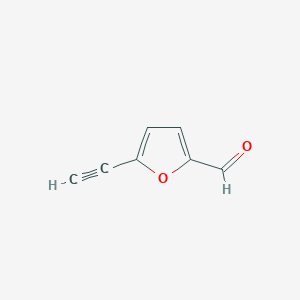
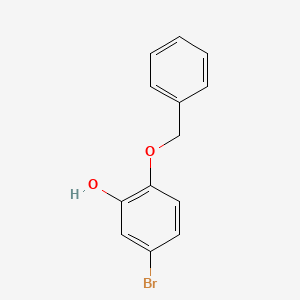

![4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B3105432.png)
